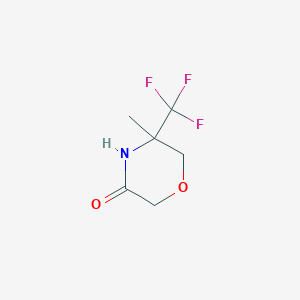

5-Methyl-5-(trifluoromethyl)morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

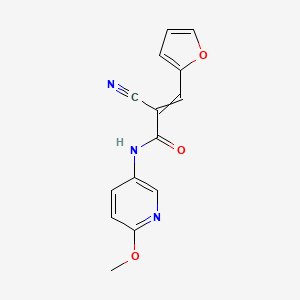

5-Methyl-5-(trifluoromethyl)morpholin-3-one is a chemical compound with the CAS Number: 1859451-58-3 . It has a molecular weight of 183.13 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 5-methyl-5-(trifluoromethyl)morpholin-3-one . The InChI code for this compound is 1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

5-Methyl-5-(trifluoromethyl)morpholin-3-one is a powder that is stored at room temperature . It has a molecular weight of 183.13 .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

Research has demonstrated the efficacy of compounds related to 5-Methyl-5-(trifluoromethyl)morpholin-3-one in acting as neurokinin-1 (NK-1) receptor antagonists. For instance, Harrison et al. (2001) developed an orally active, water-soluble NK-1 receptor antagonist that has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). Additionally, structural modifications to morpholine acetal human NK-1 receptor antagonists have led to the discovery of potent, long-acting antagonists, which could be advantageous in treating chronic disorders related to the actions of Substance P (Hale et al., 1998).

Chemical Synthesis and Mechanism Analysis

The morpholino group is a key component in click-chemistry approaches, as demonstrated by Contini and Erba (2012), who used cycloaddition reactions of morpholino enamines for the synthesis of uncommon azacycloalkene monosulfonyl diamines (Contini & Erba, 2012). This work not only highlights the utility of morpholine derivatives in novel synthetic pathways but also provides a computational model to understand the reaction mechanism.

Antimicrobial Applications

Compounds synthesized from 5-Methyl-5-(trifluoromethyl)morpholin-3-one derivatives have been tested for antimicrobial activities. Bektaş et al. (2007) developed 1,2,4-triazole derivatives that exhibited good or moderate activities against test microorganisms, showcasing the potential of morpholine derivatives in creating effective antimicrobial agents (Bektaş et al., 2007).

DNA Binding and Biological Activity

Morpholine derivatives have been studied for their DNA binding properties and potential biological activities. Brodie et al. (2004) synthesized platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline and morpholine, investigating their structure-biological activity relationship and their binding to DNA (Brodie et al., 2004). This research opens avenues for the development of new cancer therapies leveraging the unique properties of morpholine derivatives.

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides more detailed information .

Propriétés

IUPAC Name |

5-methyl-5-(trifluoromethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZLZYPFQHMUIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-(trifluoromethyl)morpholin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)

![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)

![(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770309.png)